5-Phenylpentyl 2-methylprop-2-enoate
Description
5-Phenylpentyl 2-methylprop-2-enoate is a methacrylate ester characterized by a 5-phenylpentyl group attached to the 2-methylprop-2-enoate (methacrylic acid) backbone.
Properties
CAS No. |
42861-07-4 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-phenylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-13(2)15(16)17-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3 |
InChI Key |
RXPPWNDYCIQFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 5-phenylpentanol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpentyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
5-Phenylpentyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism by which 5-Phenylpentyl 2-methylprop-2-enoate exerts its effects largely depends on the type of reaction it undergoes. In ester hydrolysis, for example, the compound is cleaved by esterases to form 5-phenylpentanol and 2-methylprop-2-enoic acid. The molecular targets and pathways involved include the active sites of enzymes that interact with the ester bond.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The primary distinction between 5-phenylpentyl 2-methylprop-2-enoate and other methacrylates lies in its substituent group:
The phenyl group in this compound likely enhances π-π interactions in polymer matrices, improving thermal stability. In contrast, fluorinated analogs (e.g., ) exhibit exceptional chemical inertness due to C-F bonds .
Physical and Chemical Properties
Key differences in properties arise from substituent effects:
The bulky phenylpentyl group reduces volatility and increases solubility in non-polar media compared to methyl methacrylate. Fluorinated derivatives, however, prioritize compatibility with fluorinated matrices .
Research Findings and Gaps
- Thermal Stability : Aromatic substituents like phenyl groups improve thermal degradation resistance in polymers compared to alkyl methacrylates .
- Synthetic Challenges: Introducing bulky groups (e.g., phenylpentyl) may require tailored catalysts or reaction conditions, as seen in diphenylpentynoate synthesis .
- Safety Data: No direct OELs exist for this compound; extrapolation from methyl methacrylate guidelines is necessary .
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